
2-(Cyclopentylthio)pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)pyridine-5-boronic acid is a chemical compound with the empirical formula C10H14BNO2S and a molecular weight of 223.10 . It is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound is OB(C1=CC=C(N=C1)SC2CCCC2)O . This indicates that the compound contains a pyridine ring with a boronic acid group at the 5-position and a cyclopentylthio group at the 2-position .Chemical Reactions Analysis
As a boronic acid, this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Scientific Research Applications
Boronic Acid Compounds in Drug Development and Material Science
Boronic acid compounds, including 2-(Cyclopentylthio)pyridine-5-boronic acid, have gained significant attention in scientific research for their diverse applications in drug development and material science. The unique chemical properties of boronic acids, such as their ability to form reversible covalent bonds with diols and other Lewis bases, make them valuable tools in the synthesis of pharmaceuticals and the development of diagnostic assays and sensors. For instance, boronic acid-based drugs have shown potential in treating various diseases, including cancer and infectious diseases, due to their ability to inhibit enzymes and modulate biological processes. Furthermore, boronic acid compounds have been utilized in the design of smart materials and sensors for the detection of glucose levels in diabetes management and the identification of other biologically relevant molecules.
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, this compound and related boronic acid derivatives play a crucial role as catalysts and intermediates. These compounds are involved in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing carbon-carbon bonds. The application of boronic acids in catalysis extends to the synthesis of complex organic molecules, natural products, and polymers. Their versatility and reactivity under mild conditions enable the development of more efficient and environmentally friendly synthetic methodologies.
Environmental and Material Applications
Boronic acid derivatives are also explored for their potential in environmental and material applications. For instance, they have been investigated for their utility in removing toxic metals and pollutants from water, thus contributing to water purification technologies. In material science, boronic acids are employed in the fabrication of functional materials, including polymers and nanoparticles, with applications ranging from drug delivery systems to electronic and photonic devices. The ability of boronic acids to form stable complexes with various molecules and ions enables the development of materials with tailor-made properties for specific applications.
References
- For a review on the multifaceted applications of boronic acid compounds in drug development, see: Plescia & Moitessier, 2020.
- For insights into the role of boronic acids in catalysis and organic synthesis, consult: Asad et al., 2004.
- On the topic of environmental and material applications of boronic acids, refer to: Tu, Nghiem, & Chivas, 2010.
Safety and Hazards
properties
IUPAC Name |
(6-cyclopentylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2S/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYJFZHFSBLOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681618 |
Source


|
| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-70-5 |
Source


|
| Record name | B-[6-(Cyclopentylthio)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




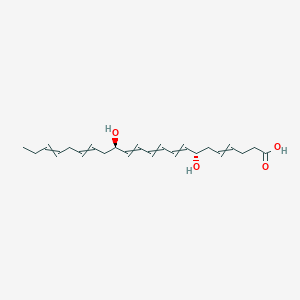

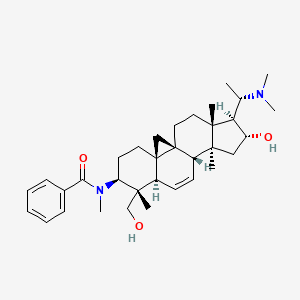
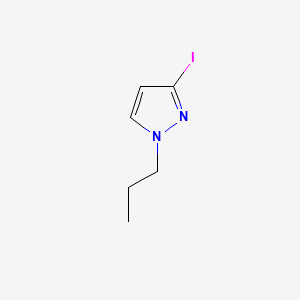
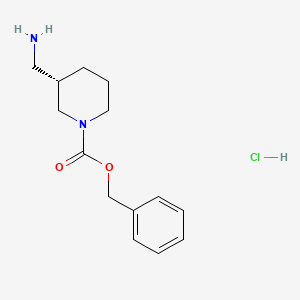
![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
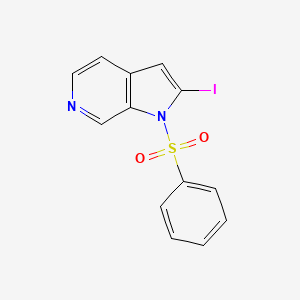

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)